2-Amino-6-bromonicotinamide CAS 402568-15-4 chemical properties
2-Amino-6-bromonicotinamide CAS 402568-15-4 chemical properties
An In-depth Technical Guide to 2-Amino-6-bromonicotinamide (CAS 402568-15-4)
Authored by a Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of 2-Amino-6-bromonicotinamide, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound (CAS 402568-15-4), this document synthesizes information from established chemical principles and data from structurally analogous compounds. These analogues, including 2-amino-6-bromopyridine and 6-aminonicotinamide, serve as valuable surrogates for predicting physicochemical properties, reactivity, and potential biological applications. All inferences drawn from related molecules are explicitly noted to maintain scientific integrity.
Compound Identification and Structural Overview
2-Amino-6-bromonicotinamide belongs to the class of heterocyclic compounds containing a pyridine ring. The core structure is a nicotinamide (pyridine-3-carboxamide) scaffold, which is substituted with an amino group at the 2-position and a bromine atom at the 6-position. This specific arrangement of functional groups—a nucleophilic amino group, an electrophilic carbon-bromine bond, and a hydrogen-bonding carboxamide moiety—renders it a versatile building block for constructing more complex molecules.
The structure combines features from two key classes of molecules: the 2-aminopyridines, which are prevalent in pharmaceutical development, and the nicotinamides, which are crucial in various biological processes.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3]
Physicochemical Properties
The precise experimental data for 2-Amino-6-bromonicotinamide is not widely reported. However, its properties can be reliably estimated based on its structure and data from closely related analogues.
| Property | Value (Estimated/Inferred) | Basis for Estimation & Rationale |
| CAS Number | 402568-15-4 | N/A |
| Molecular Formula | C₆H₆BrN₃O | Derived from structure |
| Molecular Weight | 216.04 g/mol | Calculated from molecular formula |
| Appearance | White to off-white or light yellow solid | Inferred from analogues like 2-Amino-6-bromopyridine and 6-Aminonicotinamide, which are crystalline solids.[4][5] |
| Melting Point | > 90°C | The melting point is expected to be higher than that of 2-amino-6-bromopyridine (88-91 °C) due to the additional hydrogen bonding capacity of the amide group, which increases crystal lattice energy.[6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The pyridine nitrogen and amide group can form hydrogen bonds with water, but the overall aromatic and bromo-substituted structure limits aqueous solubility.[4][7] Analogues are soluble in polar aprotic solvents like DMSO.[8] |
| Stability | Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated place under an inert atmosphere. | Pyridine derivatives are generally stable. However, storage should be away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[9] |
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific synthesis protocols for 2-Amino-6-bromonicotinamide are not detailed in the provided literature, a logical and robust synthetic route can be designed starting from a commercially available precursor, 2-Amino-6-bromonicotinic acid (CAS 1196157-51-3). The key transformation is the conversion of the carboxylic acid to a primary amide.
Experimental Protocol: Amidation of 2-Amino-6-bromonicotinic acid
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Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-6-bromonicotinic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
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Add a peptide coupling agent (e.g., 1.1 equivalents of HBTU or HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or Triethylamine). Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Causality: This in-situ activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by ammonia.
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Ammonolysis: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol).
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-6-bromonicotinamide.
Key Reactivity Insights
The utility of 2-Amino-6-bromonicotinamide as a research chemical stems from the distinct reactivity of its functional groups.
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C-Br Bond: The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, vinyl, or amino groups, making it a powerful tool for library synthesis in drug discovery.[3]
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Amino Group: The amino group at the 2-position can act as a nucleophile. It can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient.
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Amide Group: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base.
Potential Applications in Research and Drug Development
The structural motifs within 2-Amino-6-bromonicotinamide suggest its potential utility in several areas of therapeutic research.
As a Histone Deacetylase (HDAC) Inhibitor
The un-brominated parent molecule, 6-aminonicotinamide, has been explored as a scaffold for developing potent and selective histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. 2-Amino-6-bromonicotinamide could serve as an intermediate for creating novel HDAC inhibitors where the 6-position is functionalized via cross-coupling to interact with specific pockets of the enzyme active site.
As an Antimetabolite
6-Aminonicotinamide is a known inhibitor of the NADP+-dependent enzyme 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway.[7] This inhibition leads to ATP depletion and can synergize with DNA-damaging agents to kill cancer cells.[7] The introduction of the 2-amino and 6-bromo groups could modulate this activity, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.
Building Block for Bioactive Molecules
The 2-amino-6-halopyridine scaffold is a versatile building block for a wide range of bioactive compounds.[1][3] It has been incorporated into molecules with anti-HIV, anti-inflammatory, and agrochemical (herbicide and pesticide) activities.[1][3] The presence of the nicotinamide moiety further enhances its potential, as this structure is fundamental to cellular metabolism and signaling.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the key features can be predicted based on fundamental principles.
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¹H NMR:
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Aromatic Protons: Two doublets are expected in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring.
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Amine and Amide Protons: Two broad singlets, exchangeable with D₂O, would be observed.[10] The -NH₂ protons of the amino group might appear around 5-6 ppm, while the -CONH₂ protons would likely be further downfield.
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-
¹³C NMR: Six distinct signals are expected for the six carbon atoms of the pyridine ring. The carbon bearing the bromine atom (C6) would be significantly shifted, and its signal might show broadening due to quadrupolar relaxation.
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IR Spectroscopy:
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N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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Amide N-H Stretch: A broad peak in the same region (3100-3500 cm⁻¹).
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C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): A peak around 1600-1640 cm⁻¹.
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C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
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Safety, Handling, and Storage
Safety protocols should be based on data from hazardous structural analogues.[9][11]
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Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
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Handling:
-
Storage:
References
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Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-bromonicotinaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
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Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
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EPA. (n.d.). 2-AMINO-6-METHYLNICOTINIC ACID Properties. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]
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